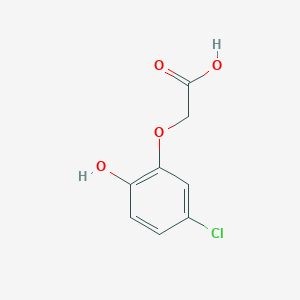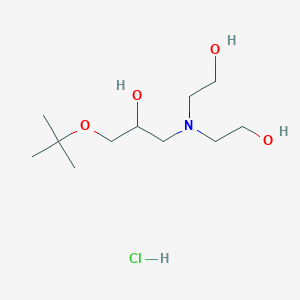![molecular formula C11H17N3O B2929569 [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine CAS No. 953901-77-4](/img/structure/B2929569.png)
[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol . This compound features a pyridine ring substituted with a methanamine group and a morpholine ring, which is further substituted with a methyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution with Methanamine: The pyridine ring is then substituted with a methanamine group using reagents such as formaldehyde and ammonia under controlled conditions.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting diethanolamine with an appropriate alkylating agent.
Methylation: The morpholine ring is methylated using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various alkylating or acylating agents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
科学研究应用
Chemistry:
Biology:
Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals due to its unique structure and biological activity.
Industry:
作用机制
The mechanism of action of [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .
相似化合物的比较
- [2-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine
- [2-(2-Methylmorpholin-4-yl)pyridin-5-yl]methanamine
- [2-(2-Methylmorpholin-4-yl)pyridin-6-yl]methanamine
Uniqueness: Compared to similar compounds, [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine exhibits unique properties due to the specific positioning of the methanamine group on the pyridine ring. This positioning influences its reactivity and interaction with molecular targets, making it particularly valuable in certain applications .
属性
IUPAC Name |
[2-(2-methylmorpholin-4-yl)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-6-10(7-12)2-3-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOQHWSEHUSBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)
![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)

![N-(4-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2929492.png)
![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2929494.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)
![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)
![1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B2929505.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2929507.png)
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2929508.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)
